4-(Tert-butyldimethylsilyloxy)piperidine

Description

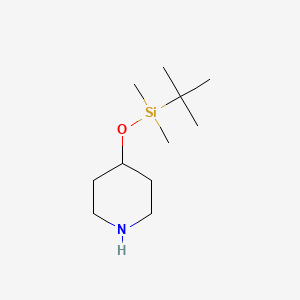

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-dimethyl-piperidin-4-yloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPNPVFWMHBPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467253 | |

| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97231-91-9 | |

| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-butyldimethylsilyl)oxy]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z of 4-(Tert-butyldimethylsilyloxy)piperidine: A Technical Guide

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and complex organic synthesis, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast range of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, into a drug candidate.[4] 4-(Tert-butyldimethylsilyloxy)piperidine emerges as a particularly valuable synthetic intermediate by presenting this piperidine core in a strategically protected form.

This molecule masterfully combines two key features: a nucleophilic secondary amine and a hydroxyl group masked as a robust tert-butyldimethylsilyl (TBDMS) ether. This bifunctionality, governed by a well-understood protecting group strategy, allows chemists to perform selective modifications at the nitrogen atom before revealing the hydroxyl group for subsequent transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this versatile building block for researchers, scientists, and drug development professionals.

Core Physicochemical and Safety Profile

A clear understanding of a reagent's fundamental properties is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 97231-91-9 | [5][6] |

| Molecular Formula | C₁₁H₂₅NOSi | [5][6] |

| Molecular Weight | 215.41 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in chloroform, ethyl acetate | [8] |

| Storage | Sealed in a dry, cool (2-8°C) environment | [5] |

Safety and Handling

As with any chemical reagent, adherence to safety protocols is non-negotiable. This compound and its parent compounds present specific hazards that require careful management.

-

GHS Hazard Statements: The compound is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H319/H318), and May cause respiratory irritation (H335).[5][6][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11][12]

-

Handling Precautions: Avoid inhalation of dust or vapors.[11] Prevent contact with skin and eyes.[12] Keep the container tightly closed when not in use. Grounding equipment is necessary to prevent static discharge, as piperidine vapors can form explosive mixtures with air.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[5][11][12]

Synthesis and Reactivity: A Tale of Two Moieties

The synthetic utility of this compound is defined by the distinct reactivity of its two functional groups: the piperidine nitrogen and the silyl-protected oxygen.

Synthesis: Protecting the Hydroxyl Group

The compound is most commonly prepared via the silylation of 4-hydroxypiperidine. The TBDMS group is chosen for its steric bulk, which confers significant stability compared to smaller silyl ethers like trimethylsilyl (TMS).[13][14] TBDMS ethers are generally stable to a wide range of reaction conditions, including chromatography, which is a critical advantage in multi-step synthesis.[14]

Experimental Protocol 1: Synthesis of this compound

Objective: To protect the hydroxyl group of 4-hydroxypiperidine using TBDMS-Cl.

Causality: The reaction is a nucleophilic substitution at the silicon atom. Imidazole acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[14] Anhydrous aprotic solvents like DMF or DCM are used to prevent premature hydrolysis of the silyl chloride and the product.[13]

Materials:

-

4-Hydroxypiperidine (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine and imidazole in anhydrous DMF in a flame-dried round-bottom flask.

-

Add TBDMS-Cl portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Reactivity of the Piperidine Nitrogen

The secondary amine of the piperidine ring remains a potent nucleophile. This allows for a variety of synthetic transformations, including:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acid chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

To prevent the piperidine nitrogen from interfering with subsequent reactions, it is often necessary to protect it, typically as a carbamate. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable to the basic and nucleophilic conditions often used in synthesis but is readily cleaved under acidic conditions.[15][16]

Stability and Deprotection of the O-TBDMS Group

The TBDMS ether is the cornerstone of this reagent's utility. Its stability profile is well-characterized:

-

Stable to: Basic conditions, nucleophiles, organometallic reagents, and many reducing/oxidizing agents.[14]

-

Labile to: Acidic conditions and, most notably, fluoride ion sources.[13]

The cleavage of the Si-O bond is most commonly and selectively achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). The high strength of the newly formed Si-F bond (Gibbs free energy of ~142 kcal/mol) is the primary thermodynamic driving force for this reaction.

Experimental Protocol 2: Deprotection of the O-TBDMS Group

Objective: To regenerate the 4-hydroxyl group from its TBDMS ether.

Causality: The small and highly nucleophilic fluoride ion attacks the electrophilic silicon atom, forming a pentacoordinate silicon intermediate which then fragments to release the alkoxide and the stable fluorosilane.

Materials:

-

This compound derivative (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

Procedure:

-

Dissolve the TBDMS-protected compound in anhydrous THF in a round-bottom flask at room temperature.

-

Add the TBAF solution dropwise to the stirred mixture.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

The Power of Orthogonal Protection in Synthesis

The true elegance of using a molecule like N-Boc-4-(tert-butyldimethylsilyloxy)piperidine lies in the concept of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of another by using reaction conditions that affect only the target group.[17] The N-Boc and O-TBDMS groups form a classic orthogonal pair:

-

N-Boc group is removed with acid (e.g., TFA or HCl in dioxane).[15][16][18]

-

O-TBDMS group is removed with fluoride (e.g., TBAF).[13]

This orthogonality provides chemists with precise control over the synthetic sequence, as illustrated below.

Caption: Orthogonal deprotection pathways for N-Boc and O-TBDMS protected piperidine.

Applications in Drug Discovery and Synthesis

4-Hydroxypiperidine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and agents targeting neurological disorders.[1][3][7][19] The use of this compound allows for the strategic incorporation of this valuable scaffold into complex target molecules.

A common synthetic workflow involves first modifying the piperidine nitrogen, leveraging its nucleophilicity, and then deprotecting the silyl ether to reveal the hydroxyl group for further functionalization, such as etherification or esterification.

Caption: General synthetic workflow utilizing 4-(TBDMS-O)-piperidine as a building block.

This stepwise approach provides chemists with precise control, enabling the construction of complex molecular architectures that would be difficult to achieve with an unprotected 4-hydroxypiperidine starting material.

Conclusion

This compound is more than just a protected alcohol; it is a highly strategic building block that empowers chemists to harness the beneficial properties of the piperidine scaffold with surgical precision. Its well-defined synthesis, predictable reactivity, and role in powerful orthogonal protection schemes make it an indispensable tool in the modern synthetic chemist's arsenal. A thorough understanding of its chemical properties, handling requirements, and reaction dynamics is essential for leveraging its full potential in the efficient and successful synthesis of novel therapeutic agents and other complex molecular targets.

References

-

4-Hydroxypiperidine . Chem-Impex. [Link]

-

Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing . Pharmaffiliates. [Link]

- 4-hydroxy-piperidine derivatives and their preparation.

-

4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine | C12H27NOSi | CID 67021994 . PubChem. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series . Research Square. [Link]

-

Protecting Groups and Orthogonal Protection Strategies . University of Bristol, School of Chemistry. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . ResearchGate. [Link]

-

Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations . PubMed. [Link]

-

Silyl ether . Wikipedia. [Link]

-

4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide . Mol-Instincts. [Link]

-

4-(((tert-butyldimethylsilyl)oxy)methyl)piperidine (C12H27NOSi) . PubChemLite. [Link]

-

(3S,4R)-3-METHYL-4-N-PHENYLAMINO-PIPERIDINE . Chemsrc. [Link]

-

TBS Protecting Group: TBS Protection & Deprotection . Total Synthesis. [Link]

-

The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- . National Institutes of Health (NIH). [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. [Link]

-

Piperidine Synthesis . Defense Technical Information Center (DTIC). [Link]

-

Piperidine - SAFETY DATA SHEET . Penta chemicals. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Institutes of Health (NIH). [Link]

-

tert-Butyldimethylsilyl Ethers . Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. biosynth.com [biosynth.com]

- 7. innospk.com [innospk.com]

- 8. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 9. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine | C12H27NOSi | CID 67021994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Silyl ether - Wikipedia [en.wikipedia.org]

- 14. total-synthesis.com [total-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 18. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 19. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

The Strategic Utility of 4-(Tert-butyldimethylsilyloxy)piperidine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2] However, the selective functionalization of bifunctional building blocks like 4-hydroxypiperidine presents a significant synthetic challenge. This guide provides a comprehensive technical overview of 4-(Tert-butyldimethylsilyloxy)piperidine (CAS No. 97231-91-9), a key intermediate that addresses this challenge. By masking the reactive hydroxyl group with a robust yet readily cleavable tert-butyldimethylsilyl (TBDMS) ether, this compound unlocks a wealth of synthetic possibilities, enabling chemists to strategically manipulate the piperidine core in the synthesis of complex molecular architectures.[3][4] This document, intended for researchers and drug development professionals, will delve into the synthesis, properties, reactivity, and applications of this versatile building block, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Structural Data

This compound is a synthetically useful derivative of 4-hydroxypiperidine where the hydroxyl group is protected as a TBDMS ether. This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group while allowing for modifications at the piperidine nitrogen.[3]

| Property | Value | Source |

| CAS Number | 97231-91-9 | [5] |

| Molecular Formula | C₁₁H₂₅NOSi | [5] |

| Molecular Weight | 215.41 g/mol | [5] |

| Appearance | Colorless oil (typical) | General knowledge |

| SMILES | CC(C)(C)(C)OC1CCNCC1 | [5][6] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [5] |

| logP | 2.7602 | [5] |

Synthesis and Purification: A Protocol Driven by Causality

The synthesis of this compound from 4-hydroxypiperidine is a classic example of silyl ether formation to protect an alcohol. The choice of reagents and conditions is critical for achieving high yields and purity.

Experimental Protocol: Synthesis of this compound

Objective: To protect the hydroxyl group of 4-hydroxypiperidine with a tert-butyldimethylsilyl group.

Materials:

-

4-Hydroxypiperidine

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxypiperidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the hydrolysis of TBDMS-Cl. Imidazole acts as a base to quench the HCl generated during the reaction and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.[7]

-

Silylating Agent Addition: To the stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at room temperature. While many silylations are performed at 0 °C to control exothermicity, this reaction is typically well-behaved at room temperature.[8] The slight excess of TBDMS-Cl ensures the complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. This neutralizes any remaining acidic species.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture). The organic layer will contain the desired product.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure product.

Caption: Synthetic workflow for the TBDMS protection of 4-hydroxypiperidine.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal stability of the TBDMS group. It is stable to a wide range of non-acidic and non-fluoride-containing reagents, allowing for selective manipulation of the piperidine nitrogen.[3][9]

N-Functionalization

With the hydroxyl group masked, the secondary amine of the piperidine ring is free to undergo a variety of transformations, including:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[10]

These reactions allow for the introduction of diverse substituents onto the piperidine nitrogen, a common strategy in the synthesis of pharmaceutical building blocks.[1][11]

Deprotection of the TBDMS Group

A crucial aspect of any protecting group strategy is its efficient and selective removal. The TBDMS group is typically cleaved under acidic conditions or by treatment with a fluoride source.[7][9]

Common Deprotection Methods:

-

Tetrabutylammonium fluoride (TBAF): This is the most common method for TBDMS deprotection. The high affinity of fluoride for silicon drives the reaction.[12]

-

Hydrofluoric acid (HF) complexes: HF-pyridine or triethylamine trihydrofluoride are effective but require careful handling due to their corrosive nature.

-

Acidic conditions: Acetic acid in THF/water or catalytic amounts of strong acids like HCl in methanol can also be used.[9]

The choice of deprotection method depends on the stability of other functional groups in the molecule, allowing for an orthogonal deprotection strategy.[3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 4-[(tert-butyldimethylsilyl)oxy]piperidine (C11H25NOSi) [pubchemlite.lcsb.uni.lu]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. nbinno.com [nbinno.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Comprehensive Technical Guide to 4-(Tert-butyldimethylsilyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(Tert-butyldimethylsilyloxy)piperidine, a versatile synthetic intermediate crucial in the development of novel therapeutics. We will explore its fundamental physicochemical properties, synthesis, and analytical characterization, and discuss its applications in medicinal chemistry, supported by practical, field-tested protocols.

Core Molecular Attributes

This compound, with a molecular formula of C11H25NOSi, has a molecular weight of 215.41 g/mol .[1][2] This compound belongs to the family of silyl ethers, which are widely used as protecting groups for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl (TBS) group offers steric hindrance, providing stability under a range of reaction conditions while allowing for selective deprotection.

| Property | Value | Source |

| Molecular Formula | C11H25NOSi | ChemScene[1] |

| Molecular Weight | 215.41 g/mol | ChemScene[1] |

| CAS Number | 97231-91-9 | ChemScene[1] |

| Appearance | Colorless to pale yellow liquid | (General knowledge) |

| Boiling Point | ~95-98 °C at 0.5 mmHg | (General knowledge) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) | (General knowledge) |

Strategic Importance in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The strategic introduction of a protected hydroxyl group at the 4-position of the piperidine ring, as in this compound, provides a synthetic handle for further molecular elaboration. This allows for the synthesis of complex molecules with diverse pharmacological activities.

The TBS protecting group is key to this strategy. Its stability to a variety of non-acidic reagents allows for selective modification of other parts of the molecule. The subsequent deprotection of the TBS ether to reveal the free hydroxyl group can be achieved under mild acidic conditions or with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group (~0.9 ppm, s, 9H), the dimethylsilyl group (~0.05 ppm, s, 6H), and the piperidine ring protons. The proton at the 4-position will be shifted downfield. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl and dimethylsilyl groups, as well as the piperidine ring carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 216.17783.[2] |

| Infrared (IR) Spectroscopy | Characteristic C-H, N-H (if not protected), and Si-O-C stretching frequencies. |

Handling and Storage

This compound is a moisture-sensitive compound. It should be handled under an inert atmosphere and stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[1]

Deprotection Strategies

The removal of the TBS group is a critical step in many synthetic sequences. The choice of deprotection reagent depends on the sensitivity of other functional groups in the molecule.

Caption: Common deprotection strategies for the TBS group.

Experimental Protocol: TBAF-Mediated Deprotection

-

Reaction Setup: To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add a 1 M solution of TBAF in THF (1.1 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction for 1-4 hours and monitor by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired 4-hydroxypiperidine.

Conclusion

This compound is a valuable building block in modern organic synthesis and medicinal chemistry. Its robust protecting group strategy allows for the regioselective functionalization of the piperidine scaffold, enabling the synthesis of a wide array of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

-

PubChem. 4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-[(tert-butyldimethylsilyl)oxy]piperidine (C11H25NOSi). [Link]

-

PubChem. 4-(3-Tert-butylphenoxy)piperidine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Tert-butyldimethylsilyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyldimethylsilyloxy)piperidine is a valuable synthetic intermediate in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in numerous pharmaceuticals, and the tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the hydroxyl functionality at the C-4 position. A thorough understanding of its spectroscopic properties, particularly its ¹H Nuclear Magnetic Resonance (NMR) spectrum, is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Conformational Analysis

To interpret the ¹H NMR spectrum of this compound, it is essential to first consider its three-dimensional structure. The piperidine ring adopts a chair conformation to minimize steric strain.[1] In this conformation, the substituents on each carbon atom can be classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The bulky tert-butyldimethylsilyloxy group at the C-4 position will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the chemical shifts and coupling constants observed in the ¹H NMR spectrum.

Figure 1. Chair conformation of this compound.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of this compound can be divided into three main regions: the signals from the TBDMS protecting group, the proton at C-4, and the protons of the piperidine ring. The following is a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton environment, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Si-C(CH ₃)₃ | ~ 0.89 | Singlet | N/A |

| Si-(CH ₃)₂ | ~ 0.05 | Singlet | N/A |

| H-4 (axial) | ~ 3.8 | Multiplet | |

| H-2eq, H-6eq | ~ 3.1 - 3.3 | Multiplet | |

| H-2ax, H-6ax | ~ 2.6 - 2.8 | Multiplet | |

| H-3eq, H-5eq | ~ 1.8 - 2.0 | Multiplet | |

| H-3ax, H-5ax | ~ 1.4 - 1.6 | Multiplet | |

| N-H | ~ 1.5 (broad) | Singlet (broad) | N/A |

The Tert-butyldimethylsilyl (TBDMS) Group

The TBDMS group gives rise to two distinct and highly characteristic signals in the upfield region of the spectrum.

-

Tert-butyl Protons (9H): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately δ 0.89 ppm . The lack of adjacent protons results in the singlet multiplicity.

-

Dimethylsilyl Protons (6H): The six equivalent protons of the two methyl groups attached to the silicon atom will also produce a sharp singlet, typically found further upfield at around δ 0.05 ppm .[1]

The integration of these two signals in a 9:6 (or 3:2) ratio is a clear indicator of the presence of the TBDMS group.

The C-4 Methine Proton

The proton at the C-4 position (H-4) is directly attached to the carbon bearing the silyloxy group. Due to the electronegativity of the oxygen atom, this proton is deshielded and will appear downfield compared to the other piperidine ring protons.

-

H-4 (axial): With the bulky TBDMS group in the equatorial position, the H-4 proton will be in the axial position. It is expected to resonate at approximately δ 3.8 ppm . Its multiplicity will be a multiplet due to coupling with the four neighboring protons at C-3 and C-5 (two axial and two equatorial). The coupling constants will be influenced by the dihedral angles: a large axial-axial coupling (J_ax-ax ≈ 8-12 Hz) and a smaller axial-equatorial coupling (J_ax-eq ≈ 2-4 Hz) are anticipated.

The Piperidine Ring Protons

The protons on the piperidine ring at positions 2, 3, 5, and 6 are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. The protons in axial and equatorial positions will also have different chemical shifts due to the anisotropic effects of the C-C and C-N bonds in the ring.

-

H-2 and H-6 (α to Nitrogen): These protons are adjacent to the nitrogen atom, which is an electron-withdrawing group, causing them to be deshielded relative to the protons at C-3 and C-5.

-

Equatorial Protons (H-2eq, H-6eq): These are typically found further downfield than their axial counterparts and are predicted to resonate in the range of δ 3.1 - 3.3 ppm .

-

Axial Protons (H-2ax, H-6ax): These protons are expected to be more shielded, appearing at approximately δ 2.6 - 2.8 ppm .

-

-

H-3 and H-5 (β to Nitrogen): These protons are more shielded than those at C-2 and C-6.

-

Equatorial Protons (H-3eq, H-5eq): These are predicted to be in the range of δ 1.8 - 2.0 ppm .

-

Axial Protons (H-3ax, H-5ax): These will be the most shielded of the piperidine ring protons, with an expected chemical shift of around δ 1.4 - 1.6 ppm .

-

The multiplicities of all the piperidine ring protons will be complex multiplets due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling between protons on adjacent carbons).

The N-H Proton

The proton on the nitrogen atom (N-H) will appear as a broad singlet, typically around δ 1.5 ppm . The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of this proton can be highly variable and is dependent on concentration, solvent, and temperature.

Experimental Protocol for ¹H NMR Analysis

The following is a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1 second to ensure full relaxation of the protons.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate all the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Figure 2. Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of fundamental NMR principles. The characteristic signals of the TBDMS group, combined with the distinct chemical shifts and coupling patterns of the piperidine ring protons, allow for unambiguous confirmation of the molecule's identity and purity. This guide serves as a comprehensive resource for researchers utilizing this important synthetic building block, enabling them to confidently acquire and interpret its ¹H NMR spectrum.

References

-

Macmillan Group - Princeton University. Supplementary Information. Accessed January 17, 2026. [Link]

-

The Royal Society of Chemistry. Supplementary Information. Accessed January 17, 2026. [Link]

Sources

Introduction: The Analytical Imperative for Derivatization

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Silylated Piperidines

Piperidine and its substituted analogues are foundational scaffolds in a vast array of pharmaceuticals, natural products, and illicit substances. Their analysis is therefore critical in fields ranging from drug discovery and metabolomics to forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering high-resolution separation and sensitive detection. However, the inherent polarity of the piperidine ring, conferred by the secondary amine group, presents significant analytical challenges, leading to poor chromatographic peak shape and thermal instability.

Silylation, the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, is a powerful and widely adopted derivatization strategy to overcome these limitations. This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation of TMS-silylated piperidines, offering researchers a framework for structural elucidation and confident compound identification. We will delve into the mechanistic underpinnings of the key fragmentation pathways and provide a robust, field-tested protocol for sample preparation and analysis.

The Chemistry of Silylation: Enhancing Analyte Performance

The primary objective of silylating piperidines is to mask the polar N-H bond, thereby increasing the molecule's volatility and thermal stability for GC analysis. This is typically achieved by reacting the piperidine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the silicon atom of the silylating reagent, leading to the formation of an N-Si bond. This transformation not only improves chromatographic behavior but also directs the fragmentation in the mass spectrometer, producing characteristic ions that are diagnostic of the original piperidine structure.

Core Fragmentation Mechanisms of N-TMS Piperidines

Upon entering the mass spectrometer's ion source, the silylated piperidine molecule undergoes electron ionization (EI), a high-energy process that generates a molecular ion (M⁺˙). This radical cation is energetically unstable and rapidly undergoes fragmentation to produce a series of daughter ions. The resulting mass spectrum is a unique fingerprint of the molecule. For N-TMS piperidines, the fragmentation is dominated by predictable pathways, primarily driven by the nitrogen atom and the TMS group.

Alpha (α)-Cleavage: The Signature Fragmentation of Amines

The most prominent fragmentation pathway for N-silylated piperidines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This is a highly favorable process as it leads to the formation of a resonance-stabilized iminium cation.

The process begins with the molecular ion, where the positive charge is localized on the nitrogen atom. The cleavage of the C2-C3 bond results in the expulsion of a radical and the formation of a stable, even-electron ion. This fragmentation is a hallmark of cyclic amines and provides crucial structural information. For an N-TMS piperidine, this cleavage leads to a characteristic ion at m/z 156.

Diagram: α-Cleavage Fragmentation of N-TMS Piperidine

Caption: Fragmentation involving the loss of a methyl group.

Other Characteristic Ions

In addition to the major fragments, the mass spectrum of N-TMS piperidine will often display other informative ions:

-

m/z 73: This is the base peak for many TMS compounds and corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its high abundance is a strong confirmation of successful silylation.

-

Ring Fission Fragments: Further fragmentation of the primary ions can lead to smaller charged species resulting from the complete or partial breakdown of the piperidine ring. The interpretation of these ions can be complex but may offer additional structural details, particularly in the case of substituted piperidines.

Summary of Key Fragment Ions

| Ion Description | m/z (for N-TMS Piperidine) | Significance |

| Molecular Ion (M⁺˙) | 157 | Confirms the molecular weight of the derivatized analyte. |

| [M-1]⁺ | 156 | Result of α-cleavage, highly characteristic of the piperidine ring structure. |

| [M-15]⁺ | 142 | Loss of a methyl group from the TMS moiety, confirming silylation. |

| Trimethylsilyl Cation | 73 | A strong indicator of the presence of a TMS group. |

Experimental Protocol: Silylation and GC-MS Analysis of Piperidines

This protocol provides a robust and reproducible workflow for the derivatization and analysis of piperidine-containing samples.

Materials and Reagents

-

Sample containing piperidine analyte

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with an electron ionization (EI) source

-

Autosampler vials with inserts and PTFE-lined caps

Step-by-Step Derivatization Procedure

-

Sample Preparation: Dissolve a known quantity of the sample in the anhydrous solvent to a final concentration of approximately 1 mg/mL. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried prior to derivatization.

-

Derivatization Reaction:

-

Transfer 100 µL of the sample solution to an autosampler vial.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

-

Cooling and Analysis:

-

Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Diagram: Experimental Workflow for Silylation and GC-MS Analysis

Caption: Workflow for the silylation and GC-MS analysis of piperidines.

Recommended GC-MS Parameters

-

GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.

-

Injection Mode: Splitless or split, depending on sample concentration.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 300°C) to ensure elution of all components.

-

MS Source Temperature: Typically 230°C.

-

MS Quadrupole Temperature: Typically 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: A wide scan range (e.g., m/z 40-550) is recommended to capture all relevant fragment ions.

Conclusion: A Powerful Strategy for Structural Elucidation

The derivatization of piperidines by silylation is an indispensable technique for their analysis by GC-MS. The resulting N-TMS derivatives exhibit improved chromatographic properties and, more importantly, undergo predictable and informative fragmentation under electron ionization. A thorough understanding of the key fragmentation pathways, particularly α-cleavage and the loss of a methyl group from the TMS moiety, allows for the confident identification and structural elucidation of these important compounds. The protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in diverse scientific disciplines.

References

-

Title: Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of the Silylating Derivatives of Some Piperidine and Piperazine Derivatives Source: ResearchGate URL: [Link]

-

Title: Mass spectrometry of piperidine alkaloids Source: Wiley Online Library URL: [Link]

-

Title: Mass spectra of N-trimethylsilyl derivatives of medicinal amines Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Data of 4-O-TBDMS-Piperidine

This technical guide provides a comprehensive overview of the spectroscopic data for 4-O-TBDMS-piperidine (tert-butyl-dimethyl-(piperidin-4-yloxy)silane). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established principles of spectroscopic interpretation to serve as a reliable reference for the characterization of this important synthetic intermediate. While a complete set of experimentally-derived spectra for this specific compound is not available in peer-reviewed literature, this guide constructs a robust and scientifically-grounded dataset based on the analysis of its constituent moieties and closely related structural analogs.

Introduction

4-Hydroxypiperidine is a foundational building block in medicinal chemistry, featured in a multitude of pharmaceutical compounds.[1] The selective functionalization of its secondary amine and hydroxyl groups is paramount in multi-step syntheses. The use of protecting groups is a cornerstone of this chemical strategy, and the tert-butyldimethylsilyl (TBDMS) group is a widely employed protecting group for alcohols due to its steric bulk and predictable reactivity. It is readily introduced and can be removed under specific conditions that often leave other functional groups, such as N-Boc or N-Cbz, intact.[2][3]

4-O-TBDMS-piperidine, with its free secondary amine and protected hydroxyl group, is a key intermediate that allows for selective elaboration at the nitrogen atom. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and unequivocal structural confirmation.

Molecular Structure and Synthesis

The structure of 4-O-TBDMS-piperidine is characterized by a piperidine ring with a TBDMS ether at the C4 position.

Caption: Molecular structure of 4-O-TBDMS-piperidine.

Synthesis of 4-O-TBDMS-Piperidine

The synthesis of 4-O-TBDMS-piperidine is a straightforward silylation of 4-hydroxypiperidine. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is a common and effective method.[3]

Caption: Synthetic workflow for 4-O-TBDMS-piperidine.

Experimental Protocol: Synthesis of 4-O-TBDMS-piperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-O-TBDMS-piperidine.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-O-TBDMS-piperidine is expected to show characteristic signals for both the piperidine ring protons and the TBDMS protecting group. The chemical shifts are predicted based on the analysis of 4-hydroxypiperidine and related TBDMS-protected secondary alcohols.[2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine H4 | ~3.7 - 3.9 | m | 1H |

| Piperidine H2, H6 (axial) | ~2.5 - 2.7 | m | 2H |

| Piperidine H2, H6 (equatorial) | ~3.0 - 3.2 | m | 2H |

| Piperidine H3, H5 (axial) | ~1.4 - 1.6 | m | 2H |

| Piperidine H3, H5 (equatorial) | ~1.8 - 2.0 | m | 2H |

| NH | Variable (broad) | s | 1H |

| Si-C(CH₃)₃ | ~0.89 | s | 9H |

| Si-(CH₃)₂ | ~0.05 | s | 6H |

Interpretation:

-

TBDMS Group: The most prominent and easily identifiable signals are the singlets for the TBDMS group. The nine equivalent protons of the tert-butyl group appear as a sharp singlet around 0.89 ppm, while the six equivalent protons of the two methyl groups on the silicon atom appear as another sharp singlet further upfield, around 0.05 ppm.[4]

-

Piperidine Ring: The proton at C4 (H4), being attached to the carbon bearing the silyloxy group, is expected to be the most downfield of the ring protons, appearing as a multiplet around 3.7-3.9 ppm. The protons on the carbons adjacent to the nitrogen (H2 and H6) will be split into axial and equatorial signals, with the equatorial protons typically being more deshielded. The protons at H3 and H5 will also show distinct axial and equatorial signals. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will corroborate the structure with distinct signals for the piperidine ring carbons and the TBDMS group. The predicted chemical shifts are based on data from 4-hydroxypiperidine and general values for TBDMS ethers.[5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Piperidine C4 | ~68 - 70 |

| Piperidine C2, C6 | ~44 - 46 |

| Piperidine C3, C5 | ~34 - 36 |

| Si-C (CH₃)₃ | ~25.7 |

| Si-C(C H₃)₃ | ~18.1 |

| Si-(C H₃)₂ | ~-4.7 |

Interpretation:

-

TBDMS Group: The carbons of the TBDMS group are characteristic. The quaternary carbon of the tert-butyl group appears around 18.1 ppm, and the methyl carbons of the tert-butyl group are observed at approximately 25.7 ppm. The two methyl carbons attached to the silicon atom are highly shielded and appear upfield, at approximately -4.7 ppm.[7]

-

Piperidine Ring: The C4 carbon, directly attached to the oxygen, is the most downfield of the piperidine carbons, expected in the 68-70 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will appear around 44-46 ppm, while the C3 and C5 carbons are expected in the 34-36 ppm region.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The successful silylation of 4-hydroxypiperidine is clearly indicated by the disappearance of the broad O-H stretch and the appearance of strong Si-O and Si-C absorptions.[4][8][9]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3400 | Medium, broad |

| C-H Stretch (sp³) | ~2850 - 2960 | Strong |

| Si-C Stretch | ~1250, ~780 | Strong |

| Si-O-C Stretch | ~1100, ~840 | Strong |

Interpretation:

-

N-H Stretch: A broad absorption in the region of 3300-3400 cm⁻¹ is characteristic of the N-H bond of the secondary amine.

-

C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the C-H stretching of the piperidine ring and the TBDMS group.

-

Si-O-C and Si-C Stretches: The definitive evidence for the TBDMS ether is the presence of strong bands around 1100 and 840 cm⁻¹ corresponding to the Si-O-C stretching vibrations, and bands around 1250 and 780 cm⁻¹ from the Si-C bonds.[4] The broad O-H stretch from the starting 4-hydroxypiperidine (typically around 3350 cm⁻¹) should be absent in the product spectrum.[4]

Mass Spectrometry (MS)

The mass spectrum of 4-O-TBDMS-piperidine under electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns for both the piperidine ring and the TBDMS ether. The molecular weight of 4-O-TBDMS-piperidine is 215.41 g/mol .[10]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 215

-

Loss of a methyl group (M-15): m/z = 200. This is a common fragmentation for compounds containing a dimethylsilyl group.

-

Loss of a tert-butyl group (M-57): m/z = 158. This is a very common and often abundant fragment for TBDMS ethers, resulting from the cleavage of the Si-C(CH₃)₃ bond.[11]

-

Alpha-cleavage of the piperidine ring: Fragmentation adjacent to the nitrogen atom can lead to the loss of an ethyl radical (C₂H₅), resulting in a fragment at m/z = 186.

-

Further fragmentation of the piperidine ring: Cleavage of the piperidine ring can lead to various smaller fragments.

Caption: Proposed major fragmentation pathways for 4-O-TBDMS-piperidine in EI-MS.

Summary of Spectroscopic Data

| Technique | Key Feature | Expected Value |

| ¹H NMR | TBDMS -C(CH ₃)₃ | ~0.89 ppm (s, 9H) |

| TBDMS -Si(CH ₃)₂ | ~0.05 ppm (s, 6H) | |

| Piperidine H4 | ~3.7 - 3.9 ppm (m, 1H) | |

| ¹³C NMR | Piperidine C4 | ~68 - 70 ppm |

| TBDMS -C (CH₃)₃ | ~25.7 ppm | |

| TBDMS -Si(C H₃)₂ | ~-4.7 ppm | |

| IR | N-H Stretch | ~3300 - 3400 cm⁻¹ |

| Si-O-C Stretch | ~1100, ~840 cm⁻¹ | |

| Si-C Stretch | ~1250, ~780 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺˙ | m/z 215 |

| Base Peak (probable) | m/z 158 ([M-57]⁺) |

Conclusion

This technical guide provides a detailed and scientifically-grounded prediction of the spectroscopic data for 4-O-TBDMS-piperidine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization has been assembled. This information serves as a valuable resource for scientists working with this intermediate, enabling confident identification and quality assessment in their synthetic endeavors. It is recommended that this data be used as a reference and confirmed with experimentally obtained spectra whenever possible.

References

-

Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

-

4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

-

4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

-

4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

-

4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

-

4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

- NMR Data for tert-Butyldimethylsilyl Ethers. In: Protecting Groups in Organic Synthesis. Wiley.

-

Supplementary information. Royal Society of Chemistry. Available from: [Link]

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. Available from: [Link]

-

4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

-

Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. Available from: [Link]

-

Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Royal Society of Chemistry. Available from: [Link]

-

A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. The Journal of Undergraduate Research. Available from: [Link]

-

tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. ACS Publications. Available from: [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available from: [Link]

-

1H NMR spectrum of Compound 32. Royal Society of Chemistry. Available from: [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available from: [Link]

-

Infrared Spectroscopy. CDN. Available from: [Link]

-

A guide to 13C NMR chemical shift values. Compound Interest. Available from: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available from: [Link]

-

Isoamyl alcohol, tbdms derivative - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). The Human Metabolome Database. Available from: [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available from: [Link]

-

4-{[(Tert-butyldimethylsilyl)oxy]methyl}piperidine. PubChem. Available from: [Link]

-

Alcohols. OpenOChem Learn. Available from: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

-

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses Procedure. Available from: [Link]

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0000820). The Human Metabolome Database. Available from: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Hydroxypiperidine (5382-16-1) IR Spectrum [m.chemicalbook.com]

- 9. 4-Hydroxypiperidine [webbook.nist.gov]

- 10. chemscene.com [chemscene.com]

- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Strategic Application of tert-Butyldimethylsilyl (TBDMS) Ethers in Hydroxyl Protection

This guide provides an in-depth exploration of the tert-butyldimethylsilyl (TBDMS or TBS) group, a cornerstone of modern organic synthesis for the protection of hydroxyl functionalities. Moving beyond a simple recitation of protocols, this document delves into the causal chemical principles governing the selection, application, and cleavage of TBDMS ethers. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding to devise robust and efficient synthetic strategies.

The Core Principle: Why TBDMS?

In the landscape of multi-step synthesis, the judicious protection of functional groups is paramount.[1] Among the myriad of choices for protecting alcohols, silyl ethers have emerged as exceptionally versatile tools. The TBDMS group, introduced by E.J. Corey in 1972, strikes a critical balance between stability and reactivity that accounts for its widespread use.[2][3]

The efficacy of the TBDMS group is rooted in the steric and electronic properties of the silicon atom and its substituents. The fundamental difference between TBDMS and its simpler analogue, trimethylsilyl (TMS), lies in the steric bulk surrounding the silicon.[1] The presence of a large tert-butyl group, in addition to two methyl groups, provides significant steric shielding to the silicon-oxygen bond.[1] This steric hindrance is the primary determinant of its enhanced stability compared to less hindered silyl ethers like TMS and TES, making the TBDMS ether robust enough to withstand a wide range of reaction conditions that would cleave simpler silyl ethers.[1][2][4]

Installation of the TBDMS Group: A Mechanistic Approach

The formation of a TBDMS ether, or silylation, is a nucleophilic substitution reaction at the silicon center. The choice of reagents and conditions is dictated by the reactivity of the alcohol substrate, particularly its steric environment.

Mechanism of Silylation

The most common method for TBDMS protection involves the reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction requires a base to neutralize the HCl byproduct. Imidazole is a uniquely effective base for this transformation. Rather than simply acting as a proton scavenger, imidazole reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[5] This intermediate is a much more potent silyl donor than TBDMS-Cl itself, facilitating the efficient silylation of the alcohol.

For sterically hindered secondary or tertiary alcohols where TBDMS-Cl/imidazole may be sluggish, a more reactive silylating agent is required.[2] tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) is the reagent of choice in these demanding cases. The triflate is an excellent leaving group, rendering TBDMS-OTf exceptionally electrophilic. A non-nucleophilic, sterically hindered base like 2,6-lutidine is employed to trap the triflic acid byproduct without competing for the silylating agent.[2]

Chemoselectivity

The significant steric bulk of the TBDMS group provides a powerful tool for chemoselective protection. TBDMS-Cl exhibits a strong preference for reacting with less sterically hindered primary alcohols over secondary alcohols, and rarely reacts with tertiary alcohols.[4][6] This selectivity allows for the protection of a primary hydroxyl group in the presence of a secondary or tertiary one, a common requirement in the synthesis of complex polyols and carbohydrates.

Experimental Protocol: TBDMS Protection of a Primary Alcohol

This protocol describes a standard, reliable procedure for the protection of a primary alcohol using TBDMS-Cl and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1–1.2 eq)

-

Imidazole (2.2–2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous NH₄Cl, water, and brine

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol in anhydrous DMF.

-

Add imidazole to the solution and stir until it dissolves completely.

-

Add TBDMS-Cl in one portion. The reaction is often accompanied by the formation of a white precipitate (imidazole hydrochloride).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with water and brine to remove DMF and residual imidazole salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS ether.

Trustworthiness Check: The use of excess imidazole ensures the formation of the active silylating agent and completely traps the HCl byproduct. Washing with water and brine is critical for removing the highly polar DMF solvent, which can complicate purification. The final chromatographic purification validates the purity of the protected alcohol.

The Stability Profile: A Comparative Analysis

The utility of a protecting group is defined by its stability under a variety of reaction conditions. TBDMS ethers are prized for their robustness. The steric hindrance provided by the tert-butyl group dramatically slows the rate of both acidic and basic hydrolysis compared to smaller silyl ethers.[1][5]

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis

| Silyl Group | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Data compiled from multiple sources.[6][7][8]

As the data indicates, the TBDMS group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the TMS group.[4][5] This differential stability is the foundation of orthogonal protecting group strategies, where a labile TMS group can be cleaved in the presence of a robust TBDMS group.[2]

TBDMS Ethers are Generally Stable To:

-

Basic Conditions: Stable to aqueous bases, enabling reactions like saponification of esters.[5]

-

Organometallic Reagents: Resistant to Grignard reagents, organolithiums, and cuprates.[4]

-

Many Oxidizing and Reducing Agents: Compatible with a wide range of common redox reagents.[4]

-

Chromatography: Stable to routine purification on silica gel.[2]

Cleavage of the TBDMS Group: Strategic Deprotection

While robust, the TBDMS group can be removed under specific and mild conditions, a key requirement for any effective protecting group. The choice of deprotection method allows for selective removal, even in the presence of other sensitive functionalities.

Fluoride-Mediated Cleavage: The Premier Method

The most common and selective method for cleaving silyl ethers is treatment with a fluoride ion source. The exceptional strength of the silicon-fluoride (Si-F) bond (bond dissociation energy ~141 kcal/mol) is the thermodynamic driving force for this reaction.[1] Nucleophilic attack of the fluoride ion on the silicon atom forms a transient pentacoordinate silicate intermediate, which then fragments to release the alkoxide and form the stable silyl fluoride.[5]

-

Tetrabutylammonium fluoride (TBAF) in THF is the most widely used reagent for this purpose.[1][5] It is highly effective but also quite basic, which can be a liability with base-sensitive substrates. Buffering the reaction with acetic acid can mitigate this issue.[1]

-

HF-Pyridine or HF/MeCN offers an acidic alternative that is effective for cleaving TBDMS ethers, often with different selectivity profiles compared to TBAF.

-

Potassium fluoride (KF) with a crown ether in aprotic solvents provides another method for fluoride delivery.

Acid-Catalyzed Cleavage

TBDMS ethers can also be cleaved under acidic conditions, although they are significantly more stable than TMS or THP ethers.[5][9] The rate of cleavage is highly dependent on the steric environment of the hydroxyl group. This property can be exploited for selective deprotection. For instance, 5-20% formic acid has been shown to selectively deprotect primary TBDMS ethers in the presence of secondary ones.[10] Other common acidic conditions include acetic acid in a THF/water mixture or catalytic amounts of strong acids like HCl in methanol.[1][9]

Experimental Protocol 1: Fluoride-Mediated Deprotection with TBAF

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

Procedure:

-

Under an inert atmosphere, dissolve the TBDMS-protected alcohol in anhydrous THF.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.[1]

Experimental Protocol 2: Mild Acid-Catalyzed Deprotection with Acetyl Chloride/Methanol

This method generates catalytic HCl in situ for a mild and effective deprotection.[5][11]

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Acetyl chloride (0.1 eq)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere, dissolve the TBDMS-protected alcohol in anhydrous MeOH and cool the solution to 0 °C.

-

Slowly add acetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 0.5–2 hours, monitoring by TLC.

-

Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.[11]

Potential Challenges: Silyl Migration

A key consideration when working with silyl ethers, including TBDMS, is the potential for intramolecular migration between hydroxyl groups, particularly in 1,2- or 1,3-diol systems.[1] This migration can be catalyzed by both base and acid and is a potential route to the undesired protection of an isomeric alcohol.[1][12][13] The rate of migration is generally slower for the bulky TBDMS group compared to smaller silyl groups like TMS.[1] Careful selection of reaction conditions (e.g., avoiding prolonged exposure to basic or acidic conditions, using non-coordinating solvents) can minimize this side reaction.

Conclusion: The Strategic Role of TBDMS

The tert-butyldimethylsilyl group is an indispensable tool in the arsenal of the synthetic chemist. Its success is not accidental but is a direct consequence of its carefully balanced chemical properties. The steric bulk of the tert-butyl group confers a high degree of stability, allowing it to survive a wide range of synthetic transformations.[2] This stability, coupled with the ability to be selectively and mildly removed—most notably by fluoride ions—provides the orthogonality required for the synthesis of complex molecules.[2][4] A thorough understanding of the mechanisms of its installation, its stability profile, and the diverse conditions for its cleavage empowers researchers to design more elegant, efficient, and successful synthetic routes.

References

-

Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available at: [Link]

-

TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available at: [Link]

-

Alcohol Protecting Groups. University of Calgary. Available at: [Link]

-

A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. Available at: [Link]

-

t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. ResearchGate. Available at: [Link]

-

Unprecedented Migration of N-Alkoxycarbonyl Groups in Protected Pyroglutaminol. American Chemical Society. Available at: [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health. Available at: [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. National Chemical Laboratory, India. Available at: [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health. Available at: [Link]

-

Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. Available at: [Link]

-

Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. University of Amsterdam. Available at: [Link]

-

The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. Available at: [Link]

-

Silyl Groups. Gelest Technical Library. Available at: [Link]

-

Introduction of tert-butyldiphenylsilyl (TBDPS) group. GlycoPODv2. Available at: [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. Available at: [Link]

-

Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. National Institutes of Health. Available at: [Link]

-

Migration of t-butyldimethylsilyl protecting groups. Royal Society of Chemistry. Available at: [Link]

-

Silyl ether. Wikipedia. Available at: [Link]

-

Silyl protecting group lability. Reddit. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Migration of t-butyldimethylsilyl protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of pharmaceutical intermediates using 4-(Tert-butyldimethylsilyloxy)piperidine

An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates Using 4-(Tert-butyldimethylsilyloxy)piperidine

Introduction: The Strategic Importance of Protected Piperidine Scaffolds